
Serotonin(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Serotonin(1+) is an ammonium ion that is the conjugate acid of serotonin; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate acid of a serotonin.
科学的研究の応用
Brain-Gut Connection
Serotonin plays a significant role as a neurotransmitter in the brain, impacting conditions like depression, migraine, and other neuropsychiatric illnesses. Approximately 95% of serotonin is found in the gastrointestinal (GI) tract, indicating its crucial role in the brain-gut connection. This connection is still being explored, with serotonin antagonists used in chemotherapy-induced emesis and serotonin agonists prescribed as prokinetic drugs. Serotonergic antidepressants, primarily due to their effects on the gut rather than the brain, have also been used in clinical practice for irritable bowel syndrome (IBS) (Kim & Camilleri, 2000).
Neuropsychological Processes
Serotonin is a key modulator of various central nervous system integrative functions, including mood, anxiety, stress, aggression, feeding, cognition, and sexual behavior. Its role in these processes is underlined by the development of drugs like SSRIs (Selective Serotonin Reuptake Inhibitors) which have wide-ranging therapeutic applications in psychiatric and neurologic disorders (Olivier, 2015).
Psychoses and Hallucinogenic Drugs
Serotonin research has a deep connection with the study of hallucinogenic drugs functioning as agonists at serotonin-2A receptors. This research has been instrumental in understanding psychotic states in psychiatric disorders such as schizophrenia. The relationship between serotonin and both drug-induced and disorder-based psychotic states has been confirmed through decades of study (Geyer & Vollenweider, 2008).
Behavioral Influence
Serotonin significantly impacts a broad spectrum of behaviors, crucial for understanding its potential role as an etiological marker in psychiatric disorders. It has been linked with behavioral responding, motor behavior, satiety, macronutrient selection, social behavior involving aggression and anxiety, and neuroendocrine regulation. These associations provide insights for developing pharmacologic treatments of psychiatric disorders (Lucki, 1998).
Affiliative Behaviors
Studies on serotonin and behavior have emphasized its importance in social interactions, including aggression, sexual behavior, and affiliation. Neuropharmacological research using serotonergic drugs as tools has shed light on serotonin's role in social behaviors of ethological importance (Insel & Winslow, 1998).
Expanded Biology of Serotonin
Serotonin, primarily known as a neurotransmitter, also regulates various biological processes like cardiovascular function, bowel motility, ejaculatory latency, and bladder control. Recent findings suggest that serotonin may regulate some processes by receptor-independent mechanisms (Berger, Gray, & Roth, 2009).
Neurodevelopmental Effects of SSRIs
Selective serotonin reuptake inhibitors (SSRIs), primarily used for treating depression and anxiety, have potential long-term effects on neurodevelopment. 5-HTT blockade during development can cause wiring defects, affecting sensory systems and behavior. The long-term effects of developmental SSRI exposure are a significant area of study (Homberg, Schubert, & Gaspar, 2010).
特性
製品名 |
Serotonin(1+) |
|---|---|
分子式 |
C10H13N2O+ |
分子量 |
177.22 g/mol |
IUPAC名 |
2-(5-hydroxy-1H-indol-3-yl)ethylazanium |
InChI |
InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2/p+1 |
InChIキー |
QZAYGJVTTNCVMB-UHFFFAOYSA-O |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC[NH3+] |
正規SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC[NH3+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



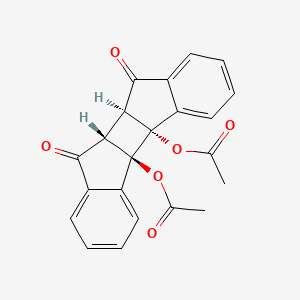

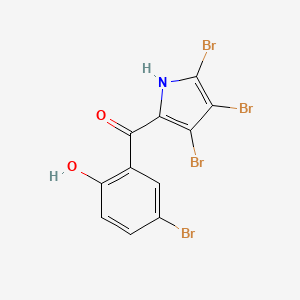
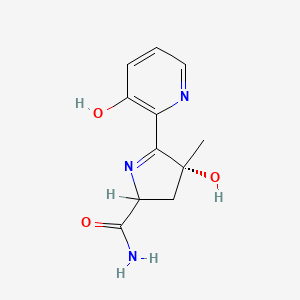
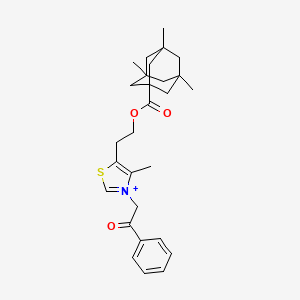
![4-[4-[[1-(2-Methylbutan-2-yl)-5-tetrazolyl]-(6-quinolinyl)methyl]-1-piperazinyl]phenol](/img/structure/B1226446.png)
![1-[(2,5-Dimethoxyphenyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1226447.png)
![N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226448.png)
![N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B1226449.png)
![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-oxo-1-[(phenylmethyl)amino]propan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226457.png)

![N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine](/img/structure/B1226460.png)
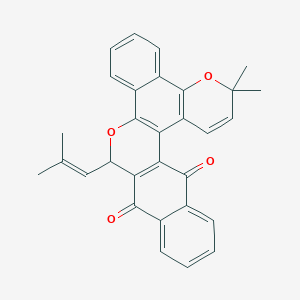
![2-[(4-Methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1226463.png)